Product packaging for Benzyl heptanoate(Cat. No.:CAS No. 5454-21-7)

Benzyl heptanoate

Cat. No.: B1617670
CAS No.: 5454-21-7
M. Wt: 220.31 g/mol
InChI Key: UEDDAJQIHUEZCJ-UHFFFAOYSA-N
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Description

Benzyl (B1604629) heptanoate (B1214049) is an organic compound classified as an ester. ontosight.ainumberanalytics.com It is the product of the condensation reaction between benzyl alcohol and heptanoic acid. ontosight.ai Characterized by the molecular formula C₁₄H₂₀O₂, this compound is recognized for its pleasant, fruity, and floral aroma. ontosight.aithegoodscentscompany.com This characteristic scent has led to its use in the fragrance and cosmetics industry, as well as a flavoring agent. ontosight.ai Beyond these applications, it serves as an intermediate in the synthesis of other organic and pharmaceutical compounds. ontosight.ai In academic research, benzyl heptanoate is of interest for its chemical properties and its place within the larger family of benzyl esters.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₂₀O₂ nih.govcymitquimica.com
Molecular Weight220.31 g/mol nih.govcymitquimica.com
AppearanceColorless clear liquid thegoodscentscompany.com
Boiling Point257-280°C at 760 mm Hg ontosight.aithegoodscentscompany.com
Flash Point106.67°C thegoodscentscompany.com
Specific Gravity0.980 g/cm³ at 25°C thegoodscentscompany.comalfa-chemistry.com
Refractive Index1.49250 at 25°C thegoodscentscompany.com
IUPAC NameThis compound nih.gov
CAS Number5454-21-7 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O2 B1617670 Benzyl heptanoate CAS No. 5454-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl heptanoate
Source PubChem
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InChI

InChI=1S/C14H20O2/c1-2-3-4-8-11-14(15)16-12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDDAJQIHUEZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20202963
Record name Benzyl heptanoate
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Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5454-21-7
Record name Phenylmethyl heptanoate
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Record name Benzyl heptanoate
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Record name Heptanoic acid, phenylmethyl ester
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Record name Benzyl heptanoate
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Synthesis and Chemical Methodologies for Benzyl Heptanoate

Esterification Reactions for Benzyl (B1604629) Heptanoate (B1214049) Production

The formation of benzyl heptanoate involves the reaction of benzyl alcohol with heptanoic acid. This process, known as esterification, is a cornerstone of organic synthesis for creating esters.

The most common and well-established method for synthesizing esters like this compound is the Fischer-Speier esterification. athabascau.camasterorganicchemistry.com This reaction involves heating a carboxylic acid (heptanoic acid) with an alcohol (benzyl alcohol) in the presence of a strong acid catalyst. athabascau.camasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants is often used, or water, a byproduct, is removed as it forms. athabascau.camasterorganicchemistry.com Other traditional methods include the reaction of a carboxylate salt with an alkyl halide or the alcoholysis of acid chlorides and anhydrides. athabascau.ca

Catalysts are crucial in esterification to increase the reaction rate. Both acid catalysts and, more recently, enzymes have been extensively studied to optimize the synthesis of aroma esters.

Strong mineral acids such as sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid (p-TsOH) are frequently employed as catalysts in Fischer esterification. operachem.comajgreenchem.compreprints.org The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com For instance, the esterification of benzoic acid with methanol (B129727) using concentrated sulfuric acid as a catalyst results in a high yield of methyl benzoate. operachem.com Similarly, p-toluenesulfonic acid has been effectively used in the synthesis of polyol esters, demonstrating its utility as a less corrosive alternative to mineral acids. ajgreenchem.compreprints.org Research on the esterification of 3-phenylpropionic acid and heptanoic acid with benzyl alcohol has been conducted using various acid catalysts, highlighting the ongoing efforts to develop more efficient and water-tolerant catalytic systems. researchgate.net

The demand for natural and green chemical processes has spurred interest in enzymatic synthesis. Lipases are a class of enzymes that have proven to be effective biocatalysts for the synthesis of esters, including those with aromatic properties. mdpi.comresearchgate.net The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), offers several advantages, including high selectivity, mild reaction conditions, and the ability to reuse the catalyst, which aligns with the principles of green chemistry. mdpi.comresearchgate.net

The enzymatic synthesis of benzyl acetate (B1210297), a related aroma ester, has been achieved with high conversion yields using lipases like Lipozyme TL IM and Novozym 435. mdpi.com In a solvent-free system, the transesterification of benzyl alcohol using vinyl acetate as the acyl donor, catalyzed by Lipozyme RM IM, resulted in 100% conversion within 10 minutes. nih.gov Studies on the synthesis of other short-chain aroma esters, such as n-butyl heptanoate, have shown that the choice of support material for the immobilized lipase can significantly impact catalytic activity. researchgate.net

Table 1: Comparison of Lipase Biocatalysts in the Synthesis of n-Butyl Heptanoate

Biocatalyst Type Support Material Michaelis-Menten Constant (kcat) [s⁻¹]
LipoCarb Macroporous Carbon Aerogel 1.1 x 10²
LipoSil Mesoporous Silica 3.7

Data sourced from studies on lipase-active heterogeneous biocatalysts. researchgate.net

Catalytic Approaches in this compound Synthesis

Acid-Catalyzed Esterification Processes

Novel Synthetic Strategies and Methodological Advancements

Beyond traditional esterification, novel synthetic strategies are being explored to create benzyl compounds, offering alternative and efficient routes to these valuable molecules.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, have gained significant attention for their efficiency and atom economy. tcichemicals.combeilstein-journals.orgrsc.org While not directly producing this compound, these methods are highly relevant for the synthesis of benzylamines, which are important structural analogs and precursors in medicinal and fine chemical synthesis. organic-chemistry.orgthieme-connect.comnih.gov

A notable example is a Mannich-like three-component reaction involving an aromatic halide, an amine, and paraformaldehyde, mediated by zinc. organic-chemistry.orgthieme-connect.comorganic-chemistry.org This method allows for the straightforward synthesis of a variety of functionalized tertiary benzylamines with high yields. organic-chemistry.orgthieme-connect.com Another approach involves the copper-catalyzed three-component carboamination of styrenes to produce secondary benzylureas and related amine derivatives. nih.gov Furthermore, a one-pot synthesis of α-amino nitriles can be achieved through a three-component condensation of carbonyl compounds, amines, and trimethylsilyl (B98337) cyanide, catalyzed by p-toluenesulfonic acid.

Table 2: Yields of Tertiary Benzylamines from a Three-Component Reaction

Aryl Halide Amine Product Yield (%)
Bromobenzene Piperidine 1-Benzylpiperidine 96
4-Isopropylbromobenzene Piperidine 1-(4-Isopropylbenzyl)piperidine 87
3-Bromobenzonitrile Piperidine 3-((Piperidin-1-yl)methyl)benzonitrile 85
3-(Trifluoromethyl)bromobenzene Piperidine 1-(3-(Trifluoromethyl)benzyl)piperidine 80
3-Bromothiophene Piperidine 1-(Thiophen-3-ylmethyl)piperidine 82

Data represents yields from a zinc-mediated, Mannich-like three-component reaction. organic-chemistry.orgthieme-connect.com

Derivatization Strategies for Bio-based Fatty Acids Leading to Esters (e.g., Methyl Heptanoate)

The conversion of fatty acids, particularly those derived from bio-based sources like microalgae oil, into esters is a crucial step in the production of various chemicals, including flavor agents and biofuels. osti.gov This process, known as derivatization, is necessary because fatty acids in their free form are highly polar and can form hydrogen bonds, which complicates analysis and processing. Converting them into more volatile and less polar compounds, such as fatty acid methyl esters (FAMEs), facilitates easier analysis and application. researchgate.net

The most common derivatization procedures involve esterification or transesterification. researchgate.net

Acid-Catalyzed Esterification/Transesterification : This is a widely used method for derivatizing fatty acids. researchgate.net A catalyst, such as Boron trifluoride (BF₃) in methanol or hydrochloric acid, protonates an oxygen atom of the fatty acid's carboxyl group, rendering it more reactive. researchgate.net An alcohol, like methanol, then combines with the activated acid to form a methyl ester, with water being eliminated. This method is effective for converting free fatty acids and transesterifying complex lipids simultaneously. researchgate.net The reaction is typically performed under mild conditions, for instance, at 60°C for about 5-10 minutes. restek.com For example, heptanoic acid derived from algae can be converted into methyl heptanoate with a 90% yield. osti.gov

Base-Catalyzed Transesterification : This method is suitable for transesterifying triglycerides when free fatty acids are not present, as base catalysts are unable to esterify free fatty acids. researchgate.net The process involves displacing glycerol (B35011) from the lipid with an alcohol, such as methanol, in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). researchgate.netpsu.edu

Silylation : An alternative to creating FAMEs is silylation, which generates trimethylsilyl (TMS) esters. restek.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can derivatize the carboxylic group, as well as other functional groups like hydroxyls and amines. restek.com

Other Reagents : Other reagents used for derivatization include (trimethylsilyl)diazomethane, which offers a straightforward reaction that produces clean products suitable for analysis. researchgate.net

These derivatization strategies are foundational for preparing fatty acid esters like methyl heptanoate, which can be a precursor or serve as a model for the synthesis of other esters, including this compound. osti.govaalto.fi

Optimization of Reaction Parameters in Ester Synthesis

The efficient synthesis of esters, including aromatic esters like this compound, is highly dependent on the optimization of various reaction parameters. rsc.org Key factors that influence the reaction conversion and yield include temperature, catalyst concentration, the molar ratio of reactants, and reaction time. researchgate.netstmjournals.com Methodologies such as factorial design and response surface methodology (RSM) are employed to systematically analyze the influence of these variables and determine the optimal conditions for synthesis. rsc.orgresearchgate.netmdpi.com

Studies on the synthesis of aroma esters have shown that these parameters are highly significant. For instance, in the lipase-mediated synthesis of esters from aromatic alcohols, optimizing factors like acid excess, temperature, vacuum, and time can dramatically increase conversion yields. rsc.orgresearchgate.net The removal of water, a byproduct of esterification, often by applying a vacuum, is critical to shift the reaction equilibrium towards the formation of the ester product. rsc.orgresearchgate.net

Key findings from optimization studies on ester synthesis include:

Molar Ratio : An excess of one reactant, typically the acid or alcohol, can drive the reaction towards completion. In the enzymatic synthesis of benzyl butyrate (B1204436), an alcohol-to-acid molar ratio of 1:3 was found to be optimal. researchgate.net

Temperature : Temperature has a major influence on reaction rates. researchgate.net For enzymatic reactions, there is an optimal temperature beyond which the enzyme may denature. For the synthesis of benzyl butyrate, increasing the temperature from 25°C to 35°C significantly increased the conversion rate. researchgate.net In other esterification reactions, temperatures between 40-65°C are common. psu.edu

Catalyst Concentration : The amount of catalyst is a critical factor. For the synthesis of fatty acid octyl esters, the mass fraction of the catalyst was one of the most influential parameters. mdpi.com

Reaction Time : Longer reaction times generally lead to higher conversion, up to a point where equilibrium is reached. mdpi.com Optimized processes often aim to achieve high conversion in the shortest possible time. For example, a 97.2% conversion for benzyl butyrate was achieved in just 30 minutes under optimized conditions. researchgate.net

The following interactive table summarizes findings from a study on the optimization of reaction parameters for the synthesis of various benzyl esters catalyzed by lipase B from Candida antarctica.

Table 1. Optimization of Reaction Parameters for Benzyl Ester Synthesis

EsterMolar Ratio (Alcohol:Acid)Temperature (°C)Vacuum (mbar)Time (min)Conversion (%)Reference
Benzyl Propionate1:335156096.1 researchgate.net
Benzyl Butyrate1:325159097.3 researchgate.net
Benzyl Butyrate (Optimized for Time)1:335153097.2 researchgate.net
Benzyl Hexanoate (B1226103)1:335159095.2 researchgate.net

By systematically adjusting these parameters, it is possible to maximize the yield and efficiency of this compound synthesis, making the process more viable for industrial applications. researchgate.net

Green Chemistry Principles in this compound Synthesis

The synthesis of chemicals like this compound is increasingly guided by the twelve principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. jove.comsolubilityofthings.com Key principles applicable to ester synthesis include waste prevention, maximizing atom economy, using safer solvents, employing catalysis, and utilizing renewable feedstocks. solubilityofthings.com

Catalysis over Stoichiometric Reagents : Green chemistry strongly favors the use of catalysts over stoichiometric reagents. acs.org Catalysts increase reaction rates, can operate under milder conditions, and are required in only small amounts, thus minimizing waste. solubilityofthings.com Biocatalysis, the use of enzymes as catalysts, is a particularly green approach. bohrium.comnih.gov Lipases, such as Candida antarctica lipase B (CALB), are highly efficient for esterification and transesterification reactions, often demonstrating high selectivity and operating under mild temperature and pH conditions. researchgate.netillinois.edunih.gov This avoids the harsh conditions and hazardous reagents associated with traditional chemical synthesis. researchgate.net The use of immobilized lipases further enhances sustainability by allowing for easy recovery and reuse of the biocatalyst for multiple reaction cycles. bohrium.commdpi.com

Maximizing Atom Economy : This principle focuses on maximizing the incorporation of all materials used in the process into the final product. acs.org Esterification reactions, where an alcohol and a carboxylic acid combine to form an ester and water, can have a high atom economy. Processes that are designed to be equimolar (using a 1:1 ratio of reactants) can achieve atom economy over 90% and yields greater than 99%. sophim.com

Use of Safer Solvents and Reaction Conditions : A major goal of green chemistry is to minimize or replace hazardous solvents. jove.com Traditional esterifications often use hazardous solvents, but greener alternatives are being developed. jove.com Acetonitrile, for example, has been utilized as a greener solvent for Steglich esterification, a common method for forming esters. jove.com Furthermore, conducting reactions in solvent-free systems, where one of the reactants acts as the solvent, is an even more environmentally friendly option that is used in the enzymatic synthesis of esters. researchgate.netum.es

Reducing Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, require additional reagents and generate waste. acs.org The high specificity of enzymes often eliminates the need for protecting groups, as they can react with a specific site on a molecule while leaving other functional groups untouched. acs.orgnih.gov This simplifies the synthetic route and reduces waste.

By applying these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Natural Occurrence and Biogenesis of Benzyl Heptanoate

Identification of Benzyl (B1604629) Heptanoate (B1214049) in Biological Matrices

The chemical compound benzyl heptanoate, an ester known for its mild, fruity, and herbal aroma, is found in various natural sources. purdue.eduresearchgate.net Its presence is particularly noted in the volatile profiles of certain plants and can also be detected in the by-products of agro-industrial processes.

Presence in Plant Volatile Profiles (e.g., Fruits, Brandies)

This compound has been identified as a component of the floral scent of specific plant species. Scientific analysis has confirmed its presence in the volatile emissions of the orchid Embreea rodigasiana and the flower of Rosa davurica. mdpi.comnih.gov While direct identification in a wide range of common fruits is not extensively documented, related esters containing the heptanoate or benzyl group are prevalent in many fruit and spirit aromas.

For instance, ethyl heptanoate, a closely related ester, contributes to the characteristic aroma of Hami melon, some plum brandies, and is a volatile compound found in tomatoes. frontiersin.orgoup.com Similarly, benzyl alcohol, a direct precursor to this compound, is a common constituent of floral scents across numerous plant families, found in fruits and teas. oup.comoup.comwikipedia.org The presence of these related compounds suggests that the necessary precursors and enzymatic machinery for this compound synthesis are available in a variety of plants.

In the context of brandies and other distillates, the complex aroma profile is a result of numerous esters formed during fermentation and aging. While specific mention of this compound is not as common as its ethyl or methyl counterparts, the existence of both benzyl alcohol and heptanoic acid derivatives in these products makes its formation plausible. mdpi.com

Table 1: Documented Natural Sources of this compound

Natural Source Part
Embreea rodigasiana (Orchid) Flower
Rosa davurica (Rose) Flower

Detection in Other Natural Sources and Agro-Industrial By-Products

Beyond its presence in live plants, this compound and its precursors have been identified in other natural contexts and as products of bioprocessing. Solid-state fermentation (SSF) of agro-industrial by-products, a process that uses microorganisms to transform waste materials into valuable compounds, has been shown to generate a diverse array of volatile organic compounds.

A study on the fermentation of various fruit and vegetable by-products by filamentous fungi identified a significant production of volatile metabolites. afhu.org Among the hundreds of compounds detected were benzyl alcohol and methyl heptanoate, direct precursors for the synthesis of this compound. afhu.org For example, methyl heptanoate was detected in carrot pomace fermented with Pycnoporus cinnabarinus. afhu.org This indicates that under specific microbial conditions, the building blocks for this compound are readily formed from complex organic matter.

Furthermore, heptanoic acid and its derivatives are known metabolites in various biological systems. For example, heptanoic acid has been reported in organisms such as Artemisia macrocephala and Ajania fastigiata. nih.gov It is also a known metabolic by-product in ruminant animals, where it is produced from the fermentation of feed in the rumen. researchgate.net The presence of heptanoate in these diverse natural and agricultural settings highlights the widespread distribution of one of the key precursors for this compound formation.

Table 2: Related Volatile Compounds in Agro-Industrial By-Products

Compound By-Product Fermentation Organism
Benzyl alcohol Various fruit and vegetable by-products Various filamentous fungi
Methyl heptanoate Carrot pomace Pycnoporus cinnabarinus

Biosynthetic Pathways of Esters Relevant to this compound

The formation of this compound in biological systems is the result of a series of intricate biochemical pathways that generate its alcohol and acyl precursors, followed by an enzymatic condensation reaction.

Enzymatic Mechanisms of Ester Formation (e.g., Alcohol Acyltransferases)

The final step in the biosynthesis of this compound is the esterification of benzyl alcohol with heptanoyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs), which belong to the BAHD family of acyltransferases. nih.govoup.com These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol acceptor. oup.com

The general reaction is as follows: Benzyl alcohol + Heptanoyl-CoA → this compound + CoA-SH

AATs are known for their broad substrate specificity, meaning a single enzyme can often utilize a variety of alcohol and acyl-CoA substrates to produce a wide range of esters. brocku.ca This versatility is a key factor in the diversity of floral and fruit aromas. For example, an AAT from strawberry (Fragaria x ananassa), FaAAT2, has been shown to use benzyl alcohol as a substrate in combination with various acyl-CoAs, including acetyl-CoA and hexanoyl-CoA. oup.com Another AAT from Clarkia breweri is capable of using heptanol (B41253) as a substrate. uniprot.org While a specific AAT that preferentially synthesizes this compound has not been isolated, the known substrate ranges of characterized AATs strongly suggest that enzymes with this capability exist in the plants where this compound is found. The activity of these enzymes is often highest in the petals of flowers, which are the primary sites of scent production and emission. nih.gov

Precursor Metabolism and Intermediates (e.g., Acetyl-CoA, Fatty Acid Pathways)

The biosynthesis of this compound relies on the availability of its two precursors: benzyl alcohol and heptanoic acid (in its activated form, heptanoyl-CoA). These are produced through distinct metabolic pathways.

Benzyl Alcohol Biosynthesis: Benzyl alcohol is a benzenoid, a class of volatile compounds derived from the amino acid phenylalanine. oup.com The biosynthetic pathway begins with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. The propyl side chain of cinnamic acid is then shortened by two carbons to yield benzoic acid. This shortening can occur via CoA-dependent or independent β-oxidation pathways. oup.com Benzoic acid is then reduced to benzaldehyde (B42025), which is subsequently converted to benzyl alcohol by an alcohol dehydrogenase. frontiersin.orgoup.com

Heptanoic Acid Biosynthesis: Heptanoic acid is a medium-chain fatty acid. The biosynthesis of fatty acids in plants primarily starts from acetyl-CoA. nih.gov Through a series of condensation reactions catalyzed by the fatty acid synthase (FAS) complex, the carbon chain is elongated, typically two carbons at a time. The production of odd-chain fatty acids like heptanoic acid (C7) is less common than even-chain fatty acids. It is believed to start with a primer other than acetyl-CoA, such as propionyl-CoA, followed by cycles of elongation with malonyl-CoA. In plants, heptanoic acid is recognized as a metabolite and can be derived from the oxidative cleavage of longer-chain unsaturated fatty acids or through the α-oxidation pathway. nih.govatamanchemicals.comusp.br Once synthesized, heptanoic acid must be activated to heptanoyl-CoA by an acyl-CoA synthetase before it can be used by an AAT for ester formation.

Genetic and Molecular Determinants of Aroma Biogenesis

The production of floral scents, including esters like this compound, is a highly regulated process controlled at the genetic level. The expression of the genes encoding the biosynthetic enzymes is often coordinated by transcription factors. mdpi.comnih.gov

In petunia, a model organism for floral scent research, several transcription factors have been identified that regulate the phenylpropanoid pathway, which produces benzyl alcohol. These include ODORANT1 (ODO1), EMISSION OF BENZENOIDS I (EOBI), and EOBII. oup.com These factors control the expression of key enzymes in the pathway, thereby regulating the supply of precursors for volatile benzenoids. Recently, the homeotic gene PhDEF, known for its role in petal formation, has been shown to also activate scent production in mature petunia flowers by switching on genes like EOBI and EOBII. oup.comafhu.org

The expression of AAT genes is also tightly controlled, often with expression levels peaking in conjunction with pollinator activity. mdpi.com For example, the expression of the VpAAT1 gene in mountain papaya, which is involved in ester biosynthesis, is induced by the plant hormone ethylene (B1197577) during fruit ripening. acs.org The coordinated regulation of both the precursor pathways and the final ester-forming enzyme genes ensures that scent compounds are produced in the correct tissues, at the right time, and in the appropriate amounts to fulfill their ecological roles, such as attracting pollinators. The genetic basis for the specific production of this compound would therefore involve the regulated expression of genes for both the benzenoid and fatty acid pathways, as well as a specific AAT gene with the right substrate affinity in the same cells.

Physicochemical Principles and Molecular Interactions

Intermolecular Forces and Structural Conformations in Related Benzyl (B1604629) Compounds

The physical properties of esters like benzyl heptanoate (B1214049) are dictated by the nature of the intermolecular forces between their molecules. Ester molecules are polar due to the presence of the carbonyl (C=O) group, leading to dipole-dipole interactions. libretexts.org They also exhibit van der Waals dispersion forces, which increase with molecular size. libretexts.orgmasterorganicchemistry.com Unlike alcohols, esters cannot act as hydrogen bond donors because they lack a hydrogen atom attached to an oxygen atom. libretexts.org This absence of strong intermolecular hydrogen bonding results in boiling points that are significantly lower than those of carboxylic acids of similar molecular weight but higher than nonpolar alkanes. libretexts.orglibretexts.org However, the oxygen atoms in the ester group can act as hydrogen bond acceptors, allowing for some solubility in water, particularly for esters with lower molar mass. libretexts.orglibretexts.org

Phase Behavior and Dispersion Characteristics of Esters in Complex Systems

In complex formulations, such as those found in food and cosmetic applications, esters like benzyl heptanoate often constitute the oil phase within a dispersion. walshmedicalmedia.com The phase behavior of these systems is critical for their stability and function. Microemulsions are a notable example of such systems; they are thermodynamically stable, isotropic, and transparent dispersions of oil and water stabilized by a surfactant and often a co-surfactant. tandfonline.commdpi.com

The formation and stability of these phases are highly dependent on the system's composition and the properties of the components. Studies on nanoemulsions containing palm-based esters show that the formation of a single, clear isotropic liquid region (L1) is influenced by the hydrophilic-lipophilic balance (HLB) of the surfactant and the viscosity of the oil. walshmedicalmedia.com Generally, a larger isotropic region is achieved with a higher surfactant HLB value or a less viscous oil. walshmedicalmedia.com Within ternary phase diagrams of oil, water, and surfactant, various structures can be observed, including water-in-oil (W/O) microemulsions, oil-in-water (O/W) microemulsions, and bicontinuous structures where oil and water domains are intermingled. mdpi.comresearchgate.net

The transition between these phases can be induced by changing the concentration of the components. researchgate.net For instance, as water content increases in some systems, a structural transition from a W/O to an O/W microemulsion can occur. researchgate.net The unique properties of esters, including their ability to solubilize other nonpolar compounds, make them valuable as the oil phase in microemulsions designed for the delivery of flavors, fragrances, or bioactive compounds. tandfonline.comgoogle.com The small droplet size in these systems, often below 100 nm, renders them transparent and enhances their stability against phase separation. tandfonline.comgoogle.com

Thermodynamic and Kinetic Aspects of Esterification

This compound is synthesized through the esterification of benzyl alcohol with heptanoic acid. This reaction is a reversible process limited by thermodynamic equilibrium. mdpi.com To drive the reaction toward the product side, catalysts are typically employed, and often one of the reactants is used in excess, or a product (usually water) is removed from the system. scirp.org

Kinetic studies on the esterification of carboxylic acids with alcohols show that the reaction rate is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. scirp.organalis.com.my For the synthesis of this compound, one study utilized dibutyltin (B87310) oxide as a catalyst under microwave irradiation at 180°C, achieving a 91% yield after 50 minutes. sciforum.net Research on the synthesis of a similar ester, benzyl acetate (B1210297), from acetic acid and benzyl alcohol using a zeolite catalyst found that the conversion of the acid increased when the molar ratio of alcohol to acid was raised from 1:2 to 1:4. analis.com.my However, a further increase to a 1:6 ratio led to a decrease in conversion, possibly due to the catalyst's acid sites being inhibited by excess benzyl alcohol. analis.com.my The kinetics of such reactions are often modeled as first-order with respect to the acid. scirp.org

Enzymatic synthesis offers a green alternative to chemical catalysis. Lipases are commonly used to catalyze esterification under milder conditions. These biocatalytic processes often follow Michaelis-Menten kinetics. researchgate.net To overcome equilibrium limitations in aqueous environments, these reactions can be performed in non-aqueous or biphasic systems. researchgate.net In a biphasic "water-water-immiscible organic solvent" system, the enzyme remains in the aqueous phase while the reactants and products partition between the two phases, shifting the equilibrium toward near-quantitative ester formation. researchgate.net

Table of Mentioned Compounds

Analytical Characterization of Benzyl Heptanoate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating benzyl (B1604629) heptanoate (B1214049) from various matrices and determining its concentration. Both gas and liquid chromatography are employed for this purpose, each offering distinct advantages.

Gas Chromatography (GC) Applications

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like benzyl heptanoate. gcms.cz It is frequently used in the analysis of fragrance and flavor compounds. gcms.cz In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. mdpi.com The retention index is a key parameter in GC for identifying compounds. For this compound, the Kovats Retention Index has been reported as 1606 and 1620 on a standard non-polar column and 2158 on a standard polar column. nih.gov

GC is often coupled with a mass spectrometer (GC-MS) for definitive identification. This combination allows for both the separation of the compound and the acquisition of its mass spectrum, which provides structural information. gcms.cznih.gov For instance, GC-MS analysis is used to identify components in complex mixtures like essential oils and alcoholic beverages. mdpi.comresearchgate.net

Table 1: Gas Chromatography Data for this compound

Parameter Value Column Type Reference
Kovats Retention Index 1606, 1620 Standard Non-Polar nih.gov

Liquid Chromatography (LC) Methodologies

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is another powerful tool for the analysis of this compound. sielc.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. ejgm.co.uk

A common HPLC method for this compound involves a reverse-phase (RP) C18 column. sielc.comnih.gov In one such method, a mobile phase consisting of acetonitrile, water, and phosphoric acid is used. sielc.com For applications where mass spectrometry detection is desired (LC-MS), the non-volatile phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.com HPLC methods can be scaled for preparative separation to isolate impurities. sielc.com The technique is widely used in the pharmaceutical and cosmetic industries for the quantification of various compounds, including those with a benzyl group. europa.euresearchgate.net

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise molecular structure of this compound. Mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy each provide unique and complementary information.

Mass Spectrometry (MS), including Ion Trap and High-Accuracy Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining its molecular weight and elemental composition. uomosul.edu.iq For this compound, the molecular formula is C₁₄H₂₀O₂ and the molecular weight is approximately 220.31 g/mol . nih.govnist.gov

In electron ionization (EI) mass spectrometry, a characteristic fragmentation pattern is observed for this compound. A prominent peak, often the base peak, appears at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), which is typical for compounds containing a benzyl group. nih.govuomosul.edu.iq Another significant peak is often seen at m/z 108. nih.gov Other observed fragments include peaks at m/z 43, 92, and 41. nih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecule and its fragments with high accuracy, which can confirm the elemental composition. rsc.orgresearchgate.net

Table 2: Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Relative Intensity Reference
91 [C₇H₇]⁺ (Tropylium ion) Base Peak (99.99%) nih.gov
108 [C₇H₈O]⁺ 45.54% nih.gov
43 [C₃H₇]⁺ or [C₂H₃O]⁺ 29.10% nih.gov
92 [C₇H₈]⁺ 20.03% nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to elucidate the structure of this compound.

In the ¹H NMR spectrum of this compound, the protons of the benzyl group typically appear in the aromatic region around δ 7.3-7.4 ppm. rsc.orgugm.ac.id The two benzylic protons (CH₂) attached to the oxygen atom show a characteristic singlet at approximately δ 5.11 ppm. rsc.org The protons of the heptanoate chain appear at distinct chemical shifts, with the α-methylene protons (next to the carbonyl group) resonating around δ 2.36 ppm as a triplet. rsc.org

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the ester group is typically observed around δ 173.8 ppm. rsc.org The carbons of the aromatic ring appear in the range of δ 128-136 ppm, with the benzylic carbon at approximately δ 66.2 ppm. rsc.org

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
7.42 – 7.26 (m) Aromatic protons (5H) 173.8 C=O
5.11 (s) Benzylic CH₂ (2H) 136.2 Quaternary Aromatic C
2.36 (t) α-CH₂ (2H) 128.6, 128.3 Aromatic CH
1.63 (m) β-CH₂ (2H) 66.2 Benzylic CH₂
1.34 (m) Other CH₂ (6H) 34.1, 31.4, 28.8, 24.9, 22.4 Heptanoyl CH₂
0.91 (t) Terminal CH₃ (3H) 13.8 Terminal CH₃

Data derived from similar structures and general knowledge. rsc.orgsemanticscholar.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. msu.edu The IR spectrum of this compound exhibits characteristic absorption bands that confirm its ester functionality and aromatic nature.

A strong absorption band is typically observed in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an ester. scribd.com The C-O stretching vibrations of the ester group usually appear in the 1000-1300 cm⁻¹ range. scribd.com The presence of the aromatic ring is indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. scribd.commpg.de The sp³ C-H stretching of the alkyl chain is observed just below 3000 cm⁻¹. scribd.com

Table 4: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type Reference
~1742 C=O (Ester) Stretch scribd.com
~1170 C-O (Ester) Stretch scribd.com
>3000 C-H (Aromatic) Stretch scribd.commpg.de
<3000 C-H (Alkyl) Stretch scribd.com

Advanced Analytical Strategies and Data Processing

The precise characterization of flavor and aroma compounds is a complex analytical challenge, often requiring sophisticated techniques to isolate, identify, and quantify the individual components that contribute to a final sensory profile. For a compound like this compound, understanding its contribution to a specific aroma requires moving beyond simple identification to advanced strategies that correlate chemical data with sensory perception. These methods provide a more holistic view of a compound's role within a complex food or fragrance matrix.

Aroma Extract Dilution Analysis (AEDA) in Flavor Research

Aroma Extract Dilution Analysis (AEDA) is a powerful technique used in flavor research to differentiate the most potent aroma-active compounds within a complex mixture. nih.gov It combines gas chromatography-olfactometry (GC-O) with a systematic dilution of a sample extract to determine the relative sensory impact of each volatile component. rsc.orgusda.gov The core principle of AEDA is to identify compounds that are perceptually significant, even if they are present in trace concentrations.

The process begins with the isolation of volatile compounds from a sample, followed by their separation via gas chromatography. The effluent from the GC column is split, with one portion directed to a standard detector (like a mass spectrometer) for chemical identification and the other to an olfactometry port where a trained sensory panelist sniffs and describes the eluting compounds in real-time. The extract is serially diluted, and the GC-O analysis is repeated for each dilution until no aroma can be detected. usda.gov

Applying AEDA to a sample containing this compound would determine its FD factor, providing a quantitative measure of its contribution to the aroma profile relative to other volatile compounds present.

Table 1: Illustrative Aroma Extract Dilution Analysis (AEDA) Data for Key Odorants in a Baijiu Sample This table demonstrates how FD factors are used to rank the sensory importance of various compounds identified in flavor research. Data is representative of findings in the field. rsc.org

CompoundAroma DescriptionFlavor Dilution (FD) Factor
Ethyl pentanoateFruity, sweet2187
3-Methyl-1-butanolMalty, alcoholic2187
MethionalCooked potato2187
Ethyl 3-phenylpropanoateFloral, honey2187
Phenethyl alcoholFloral, rose2187
Ethyl hexanoate (B1226103)Fruity, pineapple729
Ethyl butanoateFruity, sweet243
3-MethylbutanalMalty243
Dimethyl trisulfideSulfurous, cabbage81

Flavoromics Approaches for Comprehensive Aroma Profiling

Flavoromics represents a holistic and advanced approach in flavor science that integrates instrumental analysis with sensory evaluation to create a comprehensive profile of a food's flavor. nih.govmdpi.com This strategy aims to identify and quantify the complete set of volatile and non-volatile compounds (the volatilome and metabolome) and correlate this chemical data with specific sensory attributes. nih.gov The flavoromics workflow is a multi-step process designed to pinpoint the exact molecules responsible for a product's characteristic aroma. researchgate.net

The typical flavoromics workflow includes:

Comprehensive Profiling : Utilizing advanced analytical platforms like gas chromatography-mass spectrometry (GC-MS) to detect and identify a wide range of volatile compounds in a sample. researchgate.netuevora.pt

Sensory-Guided Analysis : Employing techniques like GC-O to screen for odor-active compounds. researchgate.net

Quantification : Measuring the precise concentration of each identified aroma-active compound.

In the context of this compound, a flavoromics approach would not only identify its presence but also quantify its concentration. By determining its OAV, researchers could assess whether it plays a significant role in the final aroma.

Table 2: Example of Odor Activity Value (OAV) Calculations for Aroma Compounds This table illustrates the principle of OAV, where the concentration of a compound is compared to its odor threshold to determine its potential impact on flavor.

CompoundOdor Threshold (µg/L)Concentration (µg/L)Odor Activity Value (OAV)
Ethyl hexanoate1.019451945.0
Ethyl butanoate10.08380838.0
3-Methylbutanal0.5309618.0
This compound 25.050020.0
Dimethyl trisulfide2.08844.0
Phenethyl alcohol1000.020002.0

Retention Time Locking (RTL) in GC-MS for Volatile Compounds

Retention Time Locking (RTL) is an instrumental technique used in gas chromatography to ensure highly reproducible retention times for compounds across different analyses, instruments, or even laboratories. europa.eugcms.cz This is particularly valuable in the analysis of complex volatile mixtures found in flavors and fragrances. RTL works by adjusting the column's inlet pressure so that the retention time of a designated "locking" compound (e.g., d-limonene or hexadecane) is forced to match a predefined value in a reference chromatogram. europa.eugcms.cz

By locking the retention time, the system compensates for minor variations that can occur from routine maintenance, such as trimming the GC column. studylib.net This results in a stable and predictable chromatographic profile, where each compound elutes at a consistent time in every run. The primary advantage of RTL is the increased confidence in compound identification. gcms.cz Identification is no longer based solely on matching a mass spectrum to a library but is confirmed by a precise retention time. europa.eu

Specialized RTL databases and libraries, such as the Agilent RTL Flavor Library or the FLAVOR2 library, contain retention time and mass spectral data for hundreds of flavor compounds. europa.eustudylib.net An analyst can screen a sample for the presence of target compounds, like this compound, by comparing the experimental results against the locked retention times and mass spectra in the database. europa.eu This method provides a robust and transferable analytical approach for quality control and research in the flavor industry. europa.eueuropa.eu

Table 3: Example of a Retention Time Locking (RTL) Database Entry for Flavor Compounds This table represents the type of data stored in an RTL library, which includes the compound name, a precise locked retention time, and the mass-to-charge ratios of target and qualifier ions used for identification. europa.eustudylib.net

Compound NameLocked Retention Time (min)Target Ion (m/z)Qualifier Ions (m/z)
Benzyl Acetate (B1210297)10.85010891, 150
Linalool9.5509371, 121
Benzyl Alcohol8.90010879, 91
This compound 15.20091108, 206
d-Limonene (Locking Compound)8.3006893, 136
Ethyl hexanoate7.8508860, 115

Ecological and Environmental Aspects of Benzyl Heptanoate

Environmental Degradation Pathways of Esters

The breakdown of esters like benzyl (B1604629) heptanoate (B1214049) in the environment occurs through several mechanisms, primarily hydrolysis and thermal degradation. These processes are influenced by environmental conditions such as pH, temperature, and microbial activity.

Hydrolysis Mechanisms in Environmental Compartments

Hydrolysis is a primary abiotic degradation pathway for esters, involving the cleavage of the ester bond to form an alcohol and a carboxylic acid. oecd.orgoup.com In the case of benzyl heptanoate, this would result in benzyl alcohol and heptanoic acid. The rate of hydrolysis is significantly dependent on pH, temperature, and the presence of catalysts. cdc.gov

Generally, ester hydrolysis can be catalyzed by acids or bases. tandfonline.com Under environmentally relevant conditions, hydrolysis is often slow, particularly in neutral or acidic waters (pH 5.0–7.0). oup.comcdc.gov However, the rate increases in alkaline conditions (pH 9.0–9.5). cdc.gov For instance, studies on other esters have shown that as the pH becomes more alkaline, the hydrolysis half-life decreases significantly. cdc.gov In atmospheric conditions, such as in rainwater with a pH between 3 and 5, the hydrolysis half-life of an ester can be several days. oup.com

Biodegradation, mediated by microbial esterases, is a crucial biotic pathway for ester degradation in environments like river water, lake water, and sewage. cdc.govnih.gov This enzymatic hydrolysis can be significantly faster than abiotic hydrolysis. cdc.gov The structure of the ester, including the chain length of the alcohol and acid moieties, can influence the rate of biodegradation. rsc.orgresearchgate.net

Table 1: Factors Influencing Ester Hydrolysis

FactorInfluence on Hydrolysis Rate
pH Slower in neutral/acidic conditions, faster in alkaline conditions. cdc.gov
Temperature Higher temperatures generally increase the rate of hydrolysis. tandfonline.com
Microbial Activity Presence of microbial esterases significantly accelerates hydrolysis. cdc.gov
Ester Structure Chain length and branching of the alcohol and acid components can affect biodegradability. rsc.orgresearchgate.net

Thermal Degradation Profiles

Thermal degradation of esters occurs at elevated temperatures and can lead to the formation of various smaller molecules. stackexchange.comnist.gov The specific products of thermal decomposition depend on the structure of the ester and the temperature. publish.csiro.auacs.org For many esters, thermal decomposition can produce a carboxylic acid and an alkene. publish.csiro.au In some cases, at very high temperatures, further decomposition can lead to the formation of carbon monoxide, carbon dioxide, and other smaller molecules. stackexchange.com

The presence of other materials can also influence the thermal degradation of esters. nist.gov For example, some surfaces can catalyze decomposition reactions, affecting the rate and products of degradation. nist.gov Neopentyl polyol esters, which lack a hydrogen on the β-carbon, are generally more thermally stable than other esters. nist.gov

Table 2: General Products of Ester Thermal Degradation

Initial ReactantMajor Decomposition Products
Simple EstersCarboxylic Acid, Alkene, Carbon Dioxide. publish.csiro.au
Complex EstersA mixture of smaller carboxylic acids, ketones, and gaseous products. stackexchange.comnist.gov

Interactions within Ecosystems (General Ester Roles)

Esters are ubiquitous in nature and play significant roles in the chemical communication and metabolic processes within ecosystems.

Role as Signaling Molecules in Plant-Insect Interactions

Esters are a major class of volatile organic compounds that act as semiochemicals, mediating interactions between plants and insects. nih.govnih.goventomologyjournals.com These chemical signals can influence various insect behaviors, including feeding, oviposition, and mating. nih.gov

Plants release a blend of volatile compounds, including esters, which can attract herbivorous insects to a suitable host plant. nih.gov For example, a mixture of volatile esters from the oil palm tree attracts the African palm weevil. nih.goventomologyjournals.com Conversely, some plant-derived esters can act as repellents or deterrents to certain insects.

Esters also function as pheromones, which are chemical signals used for communication between individuals of the same species. nih.goventomologyjournals.com For instance, some male insects release ester-based aggregation pheromones that attract both males and females for mating. nih.govplos.org The specific blend of esters can be crucial for species recognition and reproductive isolation. jst.go.jp

Contribution to Microbial Processes and Communities

Microorganisms, including bacteria and yeasts, are capable of both producing and degrading esters. nih.govresearchgate.net The microbial synthesis of esters is an important process in the production of natural flavors and fragrances. nih.govresearchgate.net This can occur through several biochemical pathways, such as the condensation of an acyl-CoA and an alcohol. nih.govresearchgate.net

Conversely, many microorganisms possess esterases, enzymes that catalyze the hydrolysis of esters. nih.gov This ability to break down esters allows microbes to utilize them as a carbon source. nih.gov The degradation of esters by microbial communities is a key process in the biogeochemical cycling of organic matter in various environments. cdc.gov The composition of a microbial community can influence the rate and extent of ester degradation. For instance, some microbial genera have been shown to be positively or negatively correlated with the presence of specific esters in fermentation processes.

Biotechnological and Industrial Production Research

Microbial and Enzymatic Production of Esters

The bio-production of esters, including benzyl (B1604629) heptanoate (B1214049), primarily relies on the catalytic activities of enzymes, particularly lipases, and the metabolic processes of various microorganisms. mdpi.com These biological methods are considered a "green" alternative to chemical synthesis, offering milder reaction conditions and the potential for products to be labeled as "natural". biointerfaceresearch.com

Enzymatic synthesis often involves the direct esterification of an alcohol (benzyl alcohol) and a fatty acid (heptanoic acid) or transesterification reactions. Microbial fermentation, on the other hand, can produce esters as secondary metabolites through complex metabolic pathways. nih.gov In this approach, microorganisms are grown in bioreactors, and the desired aroma compounds are synthesized from substrates within the culture medium. researchgate.net

Strain Engineering for Enhanced Ester Biosynthesis

To improve the yield and efficiency of microbial ester production, researchers often turn to strain engineering. This involves modifying the genetic makeup of microorganisms to enhance their natural ability to produce specific compounds. Techniques can range from overexpression of key enzymes in a biosynthetic pathway to the deletion of genes responsible for competing metabolic pathways. frontiersin.org

For instance, in the context of producing aromatic compounds, engineering the shikimate pathway in microorganisms like E. coli has been a successful strategy. frontiersin.org By manipulating the genes involved in the synthesis of precursor molecules, the metabolic flux can be directed towards the desired product. Similarly, enhancing the production of alcohol acetyltransferase (AAT), a crucial enzyme in the formation of acetate (B1210297) esters in yeast, can significantly increase ester yields. nih.gov The goal of these genetic modifications is to create robust microbial strains capable of overproducing the target ester, making the biotechnological process economically viable. frontiersin.org

Recent advancements have also focused on multilevel engineering, which includes not only modifying the enzymes within a cascade but also engineering the host strain and the bioreaction conditions for optimal performance. acs.org

Enzyme Immobilization and Reactor Design for Ester Production

A significant challenge in using free enzymes for industrial synthesis is their high cost and instability. google.combmbreports.org Enzyme immobilization, the process of confining enzymes to a solid support material, addresses these issues by allowing for enzyme reuse, enhancing stability, and simplifying product purification. google.commdpi.com

A variety of materials are used as supports, including inorganic materials like silica, organic polymers, and hybrid composites. bmbreports.orgmdpi.com The choice of support and immobilization method—such as adsorption, covalent bonding, or encapsulation—can significantly impact the enzyme's activity and stability. mdpi.comacs.org For example, lipase (B570770) from Candida antarctica B (CALB), a commonly used enzyme for ester synthesis, has been successfully immobilized on various supports, including macroporous resins and polypropylene (B1209903) particles. bmbreports.org

The design of the bioreactor is also critical for efficient ester production. Enzyme-immobilized membrane bioreactors (EMBRs) are a promising technology where the immobilized enzyme is integrated into a membrane, allowing for continuous operation and separation of the product from the catalyst. bmbreports.org The reactor design must ensure efficient mass and heat transfer, proper mixing, and control of process parameters to maximize productivity. scitechnol.com

Table 1: Comparison of Immobilization Support Materials for Lipases

Support MaterialKey CharacteristicsAdvantages for Ester Synthesis
Macroporous Resins High surface area, porous structure. bmbreports.orgGood for enzyme adsorption, allows high enzyme loading. bmbreports.org
Silica Nanoparticles Many surface hydroxyl groups, can be functionalized. mdpi.comFacilitates enzyme attachment, versatile in form (sol-gel, fumed, etc.). mdpi.com
Polypropylene Hydrophobic surface, available in various forms (particles, membranes). bmbreports.orgHigh stability and reusability of the immobilized enzyme. bmbreports.org
Carbon Aerogels Macroporous structure. Demonstrated high activity in the synthesis of n-butyl heptanoate.

Sustainable Processes for Bio-based Ester Manufacturing

The shift towards a bio-based economy necessitates the development of sustainable manufacturing processes. This involves using renewable feedstocks, minimizing environmental impact, and creating circular economic models where waste is reduced and resources are reused. ils.res.inalignedproject.eu

For bio-based esters, sustainability starts with the source of the raw materials. Utilizing renewable resources like plants, algae, and microbial biomass reduces the reliance on fossil fuels. ils.res.in The production processes themselves are designed to be more environmentally friendly, often operating under milder conditions and reducing the use of harsh chemicals compared to traditional synthesis. ils.res.in

A key concept in sustainable manufacturing is the mass balance approach, where sustainable feedstocks are mixed with conventional ones in existing production processes. This method allows for a gradual transition to a low-carbon, circular economy without the need for entirely new infrastructure. Furthermore, the valorization of waste streams from other industries, such as using lignocellulosic materials from the bioethanol industry as feedstock for producing high-value biochemicals, is a promising avenue for sustainable production. eucelac-platform.eu

Process Optimization and Scale-up Considerations in Biotechnological Production

Transitioning a biotechnological process from the laboratory to an industrial scale is a complex endeavor that requires careful optimization and consideration of various factors. scitechnol.comcrbgroup.com The primary goals are to increase product yield, ensure consistent quality, and maintain economic viability at a larger scale. nih.gov

Process optimization involves fine-tuning various parameters to maximize productivity. evologic.at This includes optimizing the culture media to provide the best nutrient conditions for microbial growth, as well as controlling physical parameters like temperature, pH, dissolved oxygen, and agitation. scitechnol.comevologic.at For enzymatic reactions, this could involve optimizing substrate molar ratios and temperature to achieve maximum conversion. biointerfaceresearch.com

Scaling up the process from small lab-scale bioreactors to large industrial fermenters presents significant challenges. evologic.at What works in a 1-liter flask may not be directly transferable to a 1,000-liter tank due to changes in mass and heat transfer dynamics, mixing efficiency, and potential for microbial stress. crbgroup.comnih.govevologic.at Therefore, a staged approach—from lab to bench to pilot and finally to industrial scale—is typically employed to validate the process at each step. evologic.at Careful selection of equipment and bioreactor design is crucial to accommodate the larger volumes and ensure process control. scitechnol.comcrbgroup.com Ultimately, successful scale-up is often the result of separate process development and optimization at each scale, rather than a simple linear extrapolation. nih.gov

Applications in Flavor and Fragrance Chemistry Research

Contribution to Aroma Profiles in Foods and Beverages

In the flavor industry, benzyl (B1604629) heptanoate (B1214049) is utilized as a flavoring agent to impart or enhance fruity and floral notes. ontosight.ai Research has identified its presence in the volatile composition of specific foods. For instance, it has been noted as a component in certain cheese flavors and is used as a flavoring ingredient in cheese products. scribd.comfragranceu.com It has also been detected in the aroma profile of guava wine, where a multitude of esters, including benzyl heptanoate, contribute to the characteristic fruity aroma. researchgate.net While not always a primary "character-impact" compound that defines a single fruit, its presence adds valuable complexity. For example, in apple and pear spirits, other esters like ethyl hexanoate (B1226103) and ethyl butanoate provide the main fruity notes, but the addition of various benzyl esters can introduce floral and spicy complexities. mdpi.com The contribution of esters to fruit aromas is well-established, with different esters providing notes described as fruity, sweet, pineapple, pear, and apple. researchgate.netthegoodscentscompany.com

The organoleptic properties of this compound are summarized in the table below.

AttributeDescriptionSource
Odor TypeFruity thegoodscentscompany.com
Odor DescriptionMild fruity, apricot, herbal, sage thegoodscentscompany.comthegoodscentscompany.com
Taste DescriptionUsed to impart fruity or floral taste ontosight.ai

Structure-Odor Relationships in Ester Chemistry

The study of esters like this compound is fundamental to understanding structure-odor relationships (SOR), a core concept in flavor chemistry that links a molecule's chemical structure to its perceived scent. Esters are generally represented by the formula RCOOR', where the alcohol-derived portion (R') and the acid-derived portion (R) determine the final aroma. libretexts.orglibretexts.org

In this compound (C₁₄H₂₀O₂), the structure consists of a benzyl group (C₆H₅CH₂-) from benzyl alcohol and a heptanoyl group (CH₃(CH₂)₅CO-) from heptanoic acid. ontosight.ainih.gov

The Benzyl Group: The aromatic phenyl ring in the benzyl group is a key structural feature. Benzyl esters, such as benzyl acetate (B1210297) and benzyl benzoate, are known for contributing fruity, floral, and sometimes balsamic or nutty notes. researchgate.netperfumerflavorist.com The presence of the benzyl group in this compound is crucial for its characteristic mild fruity and floral character. ontosight.ai Research on glomerular response in the rat olfactory bulb has shown that benzyl compounds can stimulate specific, associated modules, suggesting a structural basis for the perception of "benzyl" as a class of scents. nih.gov

The Heptanoate Chain: The seven-carbon straight-chain acyl group (heptanoate) contributes to the fruity and slightly waxy or fatty character of the molecule. The odor of aliphatic esters is heavily influenced by the length of both the carboxylic acid and alcohol chains. perfumerflavorist.com For example, other heptanoate esters exhibit varied fruity profiles: allyl heptanoate is described as having pineapple and banana notes, while propyl heptanoate has sweet, ripe apple and pear notes. fragranceu.comecsa-chemicals.chthegoodscentscompany.com

The interplay between the aromatic benzyl portion and the aliphatic heptanoate chain results in this compound's unique apricot and herbal profile, distinguishing it from purely aliphatic esters (like ethyl heptanoate) or other benzyl esters with shorter or longer acid chains (like benzyl acetate or benzyl octanoate). thegoodscentscompany.comperfumerflavorist.comoecd.org This makes it a valuable compound for researchers studying how different molecular components combine to create a specific olfactory perception. perfumerflavorist.com

Table 1: Structure-Odor Comparison of Related Esters
Compound NameStructureReported Odor ProfileStructural Difference from this compoundSource
This compound C₆H₅CH₂OCO(CH₂)₅CH₃Fruity, apricot, herbal, sageReference Compound thegoodscentscompany.comthegoodscentscompany.com
Benzyl AcetateC₆H₅CH₂OCOCH₃Fruity, berry, jasmineShorter acid chain (C2 vs. C7) perfumerflavorist.comresearchgate.net
Ethyl HeptanoateCH₃CH₂OCO(CH₂)₅CH₃Fruity, wineyAliphatic alcohol group (Ethyl vs. Benzyl) mdpi.com
Allyl HeptanoateCH₂=CHCH₂OCO(CH₂)₅CH₃Fruity, pineapple, banana, mangoUnsaturated aliphatic alcohol group (Allyl vs. Benzyl) ecsa-chemicals.ch

Flavor Formulation and Physical Chemistry Principles

The successful incorporation of this compound into food and beverage products is governed by fundamental principles of physical chemistry. acs.org As a flavor raw material, its physicochemical properties dictate its behavior in a food matrix, influencing its release, perception, and stability. mdpi.com

Key properties of this compound include its high boiling point (approx. 257-280°C), low vapor pressure, and limited solubility in water (estimated at 4.582 mg/L), while being soluble in alcohol. ontosight.aithegoodscentscompany.com Its estimated logP (o/w) of around 4.1 to 4.5 indicates that it is significantly lipophilic, meaning it preferentially dissolves in fats and oils over water. thegoodscentscompany.comnih.gov

These properties are critical during flavor formulation:

Solubility and Compounding: When creating a liquid flavor concentrate, all ingredients, including this compound, must be miscible to form a single, stable phase. acs.org Due to its lipophilicity, it readily dissolves in oil-based flavors or in solvents like ethanol (B145695) and propylene (B89431) glycol, which are common carriers in flavor systems. thegoodscentscompany.comacs.org

Flavor Emulsions: For use in water-based products like beverages, lipophilic flavors like this compound must be formulated into oil-in-water (O/W) emulsions. acs.org The flavor oil containing this compound is dispersed as fine droplets in water, stabilized by an emulsifying agent (typically a hydrocolloid). The stability of this emulsion is crucial to prevent the flavor oil from separating, a phenomenon known as creaming. acs.orgmdpi.com The partition coefficient of this compound influences its distribution between the oil and water phases, which in turn affects its release and sensory perception.

Volatility and Flavor Release: Although it has low volatility at room temperature, its release from the food matrix is essential for aroma perception. libretexts.org In heated applications, its high boiling point suggests it has better retention compared to more volatile esters. thegoodscentscompany.com The interaction with other food components, such as polysaccharides and proteins, can also affect its volatility and release by binding the flavor molecule, thereby reducing its concentration in the headspace above the food. mdpi.com

Table 2: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₄H₂₀O₂ ontosight.ainih.gov
Molecular Weight220.31 g/mol ontosight.ainih.gov
AppearanceColorless liquid ontosight.ai
Boiling Point257.0 - 280.0 °C at 760 mm Hg ontosight.aithegoodscentscompany.com
Flash Point106.67 °C (224.00 °F) thegoodscentscompany.com
Water Solubility4.582 mg/L at 25 °C (estimated) thegoodscentscompany.com
logP (o/w)~4.1 - 4.5 (estimated) thegoodscentscompany.comnih.gov
SolubilitySoluble in alcohol, insoluble in water thegoodscentscompany.com

Impact of Processing on Volatile Flavor Compounds

Food processing methods, particularly those involving heat, can significantly alter the profile of volatile flavor compounds like this compound. acs.orgnih.gov Thermal processes such as pasteurization, sterilization, and drying can lead to the degradation or loss of sensitive aroma molecules. mdpi.comresearchgate.net

For esters, a primary degradation pathway during processing is hydrolysis. This chemical reaction involves the breaking of the ester bond in the presence of water to yield the parent alcohol and carboxylic acid. oecd.org In the case of this compound, hydrolysis would produce benzyl alcohol and heptanoic acid. This reaction can be accelerated by heat and changes in pH. While this compound has a high boiling point, suggesting lower volatility and better retention during mild heating compared to smaller esters, prolonged or high-temperature processing can still lead to its loss through evaporation or steam stripping. thegoodscentscompany.comacs.org

Research shows that the stability of volatile compounds during drying is highly temperature-dependent. For many fruity esters, ideal drying temperatures to minimize degradation are often in the lower range of 40–50 °C. mdpi.comresearchgate.net Above these temperatures, the rate of degradation reactions and evaporative losses increases.

Furthermore, the metabolic fate of benzyl esters in vivo involves rapid hydrolysis by esterase enzymes. oecd.org While this is a biological process, it underscores the susceptibility of the ester linkage to cleavage, a reaction that can also be induced by the chemical conditions present during food processing. oecd.org Therefore, protecting this compound from degradation may require strategies such as encapsulation or addition late in the processing cycle to ensure its survival and contribution to the final product's aroma. mdpi.com

Research Gaps and Future Perspectives for Benzyl Heptanoate Research

Unexplored Natural Sources and Biosynthetic Pathways

While benzyl (B1604629) heptanoate (B1214049) is known to occur in nature, for instance in Embreea rodigasiana and the flower of Rosa davurica, a comprehensive mapping of its presence across the plant and microbial kingdoms is far from complete. thegoodscentscompany.com The identification of novel natural sources is a crucial first step. Future research should focus on systematic screening of a wider variety of plant species, particularly those with aromatic profiles, as well as microorganisms, which are increasingly recognized as producers of a diverse array of volatile organic compounds.

Understanding the biosynthetic pathways that lead to the formation of benzyl heptanoate is another critical research frontier. Generally, the biosynthesis of volatile aromas in plants involves major pathways such as the isoprenoid pathway, the shikimic acid pathway, and β-oxidation. ufl.edu The shikimic acid pathway is known to produce benzyl alcohol, a precursor to benzyl esters. ufl.edu The other precursor, heptanoic acid, is a medium-chain fatty acid. The convergence of these pathways to form this compound is an area ripe for investigation. Elucidating the specific enzymes and genetic regulatory networks involved in this process could pave the way for biotechnological production of this compound. For instance, creating non-naturally occurring microorganisms with the capacity for biosynthesis of aromatic compounds is an active area of research. google.com

Development of Novel and Sustainable Synthesis Routes

The chemical synthesis of esters like this compound is well-established, often involving the reaction of an alcohol with a carboxylic acid. However, there is a growing demand for "green" and sustainable synthesis methods that minimize waste and avoid hazardous reagents. beyondbenign.orgresearchgate.netcore.ac.ukresearchgate.net Research into novel catalytic systems, such as biocatalysts (enzymes) and phase transfer catalysts, offers promising avenues for more environmentally friendly production. core.ac.ukresearchgate.net For example, lipase-catalyzed reactions can be conducted in aqueous media under mild conditions, reducing energy consumption and the use of organic solvents. researchgate.net

Furthermore, exploring alternative starting materials from renewable feedstocks is a key aspect of sustainable synthesis. core.ac.uk The development of efficient, atom-economical synthetic routes that maximize the incorporation of starting materials into the final product is a significant goal for future research. researchgate.net Comparing and evaluating different synthetic strategies using green metrics will be essential in identifying the most sustainable options. researchgate.net

Refinement of Analytical Methodologies for Complex Matrices

Detecting and quantifying this compound in complex matrices such as food, beverages, and environmental samples presents analytical challenges. researchgate.netmdpi.com While gas chromatography-mass spectrometry (GC-MS) is a standard technique, co-elution with other volatile compounds can interfere with accurate analysis, especially in highly complex samples like Baijiu. mdpi.comnih.gov

Future research should focus on developing more sensitive and selective analytical methods. Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) can provide significantly enhanced resolving power for separating components in complex mixtures. mdpi.com Additionally, novel sample preparation techniques, such as headspace in-tube extraction (ITEX) and other needle-based microextraction methods, offer advantages in terms of miniaturization, automation, and reduced environmental impact. researchgate.net The development of analytical methods specifically validated for a wide range of matrices is crucial for accurate monitoring of this compound in various applications and environments. depositolegale.it

Comprehensive Ecological Impact Assessments

The widespread use of fragrance and flavor compounds necessitates a thorough understanding of their environmental fate and ecological impact. For this compound, a comprehensive assessment of its potential effects on aquatic and terrestrial ecosystems is still needed. While some safety data sheets suggest it is not expected to cause adverse environmental effects due to its low water solubility, more in-depth studies are required. adeo.com

Future research should investigate the biodegradability of this compound in different environmental compartments (soil, water, sediment) and identify the microorganisms and metabolic pathways involved in its degradation. Ecotoxicity studies on a range of representative organisms, from microbes to invertebrates and fish, are essential to determine its potential for harm to aquatic life. njchm.com Such assessments should consider not only the parent compound but also its potential degradation products. oecd.orgljmu.ac.uk

Integration of Multi-Omics Data for Advanced Understanding

The advent of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful systems biology approach to understanding the complex interactions related to this compound. mdpi.comljmu.ac.uk Integrating data from these different levels can provide a holistic view of its biosynthesis, its role in plant-environment interactions, and its metabolic fate in organisms. mdpi.comexplorationpub.comnih.gov

For example, combining metabolomic data (the profile of small molecules, including this compound) with transcriptomic data (gene expression) in plants could help identify the genes responsible for its production. nih.gov In the context of environmental impact, multi-omics approaches can be used to study the response of microbial communities to exposure to this compound, revealing the mechanisms of biodegradation and potential toxic effects at a molecular level. nih.gov This integrated approach holds the key to a more profound and predictive understanding of this compound's biology and environmental interactions. explorationpub.com

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing and purifying benzyl heptanoate in academic settings?

  • Methodological Answer : this compound can be synthesized via esterification of heptanoic acid with benzyl alcohol, catalyzed by sulfuric acid or immobilized lipases. Purification typically involves liquid-liquid extraction (e.g., using ethyl acetate/water) followed by fractional distillation. Characterization via gas chromatography (GC) or nuclear magnetic resonance (NMR) ensures purity . For reproducibility, document reaction conditions (temperature, molar ratios, catalyst loading) and validate purity through melting point analysis or high-performance liquid chromatography (HPLC) .

Q. How can researchers verify the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm ester linkage (e.g., benzyl protons at ~4.9–5.1 ppm, carbonyl carbon at ~170 ppm). Compare with spectral databases like NIST Chemistry WebBook .
  • Mass Spectrometry (MS) : Use electron ionization (EI-MS) to detect molecular ion peaks (e.g., m/z for this compound: ~206.3 [M+^+]) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify ester C=O stretching (~1740 cm1^{-1}) and aromatic C-H bending (~700 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Keep in a sealed container away from ignition sources (flammable liquid class) and under inert gas if sensitive to oxidation .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can liquid-liquid equilibrium studies inform the separation efficiency of this compound in ternary systems?

  • Methodological Answer :

  • Phase Equilibrium Experiments : Determine solubility curves and tie-line data for systems like Water-Carboxylic Acid-Benzyl Heptanoate at varying temperatures (e.g., 288–308 K). Use cloud-point titration or analytical concentration methods (GC/HPLC) .
  • Data Analysis : Calculate distribution coefficients (DD) and separation factors (SS) to evaluate solvent efficacy. Validate data with Othmer-Tobias or Hand correlations .
  • Example : Ethyl heptanoate showed D>1D > 1 for butyric acid extraction, suggesting this compound may exhibit similar trends .

Q. What computational methods are suitable for studying host-guest interactions between this compound and cyclodextrins?

  • Methodological Answer :

  • Binding Energy Distribution Analysis (BEDAM) : Perform replica exchange (RE) simulations with scaled ligand-host interactions (λ-values from 0 to 1) to calculate binding free energies. Use the AMBER/CHARMM force field for molecular dynamics (MD) .
  • Macrostate Analysis : Classify binding orientations (e.g., "UP" vs. "DOWN" states) based on hydrogen bonding and entropy. For β-cyclodextrin (βCD), the "DOWN" state (carboxylate group in wide opening) may dominate at high λ due to entropy .

Q. How do reaction mechanisms and radical dynamics influence the stability of this compound under oxidative conditions?

  • Methodological Answer :

  • Radical Studies : Use electron paramagnetic resonance (EPR) to track radical intermediates (e.g., benzyl or heptanoyl radicals). Ethyl heptanoate radicals exhibited 3-proton averaging in EPR spectra, suggesting similar dynamics for benzyl analogs .
  • Kinetic Modeling : Apply Arrhenius equations to predict degradation rates at varying temperatures. Monitor peroxide formation via iodometric titration .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported partition coefficients (KowK_{ow}) for this compound?

  • Methodological Answer :

  • Experimental Replication : Measure KowK_{ow} using the shake-flask method with octanol/water systems. Validate with HPLC quantification .
  • Literature Cross-Check : Compare datasets from NIST and peer-reviewed studies. Account for temperature/pH differences.
  • QSAR Models : Use quantitative structure-activity relationship (QSAR) predictions to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.